molecular formula C9H5BrINO2 B1412588 Methyl 2-bromo-3-cyano-5-iodobenzoate CAS No. 1805017-22-4

Methyl 2-bromo-3-cyano-5-iodobenzoate

Cat. No.: B1412588
CAS No.: 1805017-22-4
M. Wt: 365.95 g/mol
InChI Key: OWGBHUOXBNRLKT-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-cyano-5-iodobenzoate is a chemical compound with the molecular formula C9H5BrINO2 and a molecular weight of 365.95 g/mol . It is a member of the benzoate family and is characterized by the presence of bromine, cyano, and iodine substituents on the benzene ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-3-cyano-5-iodobenzoate typically involves the bromination, cyanation, and iodination of a benzoate precursor. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-cyano-5-iodobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Electrophilic Substitution: Reagents such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3) in non-polar solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of substituted benzoates with different functional groups.

    Oxidation Reactions: Formation of benzoic acid derivatives.

    Reduction Reactions: Formation of amine derivatives.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

Methyl 2-bromo-3-cyano-5-iodobenzoate has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 2-bromo-3-cyano-5-iodobenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biological molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 2-bromo-3-cyano-5-iodobenzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of substituents, which imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications.

Properties

IUPAC Name

methyl 2-bromo-3-cyano-5-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrINO2/c1-14-9(13)7-3-6(11)2-5(4-12)8(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGBHUOXBNRLKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1Br)C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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